molecular formula C17H16ClN3O B5221290 2-(4-methoxyphenyl)-9-methyl-9H-imidazo[1,2-a]benzimidazole hydrochloride

2-(4-methoxyphenyl)-9-methyl-9H-imidazo[1,2-a]benzimidazole hydrochloride

Cat. No. B5221290
M. Wt: 313.8 g/mol
InChI Key: ANEYIXYZEQVIMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-methoxyphenyl)-9-methyl-9H-imidazo[1,2-a]benzimidazole hydrochloride, also known as MI-2, is a small molecule inhibitor that has gained significant attention in the field of cancer research. MI-2 has been shown to selectively inhibit the activity of MALT1, a protein that plays a critical role in the development and progression of certain types of cancer. In

Mechanism of Action

2-(4-methoxyphenyl)-9-methyl-9H-imidazo[1,2-a]benzimidazole hydrochloride exerts its anti-cancer effects by selectively inhibiting the activity of MALT1. MALT1 is a protein that plays a critical role in the development and progression of certain types of cancer. By inhibiting the activity of MALT1, 2-(4-methoxyphenyl)-9-methyl-9H-imidazo[1,2-a]benzimidazole hydrochloride induces cell death in cancer cells, thereby slowing down or stopping the growth of cancerous tumors.
Biochemical and Physiological Effects:
2-(4-methoxyphenyl)-9-methyl-9H-imidazo[1,2-a]benzimidazole hydrochloride has been shown to have several biochemical and physiological effects in cancer cells. It has been shown to induce cell death in cancer cells, inhibit the growth and proliferation of cancer cells, and induce apoptosis. Additionally, 2-(4-methoxyphenyl)-9-methyl-9H-imidazo[1,2-a]benzimidazole hydrochloride has been shown to have minimal effects on normal cells, making it a promising therapeutic agent for the treatment of cancer.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-(4-methoxyphenyl)-9-methyl-9H-imidazo[1,2-a]benzimidazole hydrochloride in lab experiments is its high selectivity for MALT1. 2-(4-methoxyphenyl)-9-methyl-9H-imidazo[1,2-a]benzimidazole hydrochloride has been shown to selectively inhibit the activity of MALT1, making it a valuable tool for studying the role of MALT1 in cancer development and progression. Additionally, 2-(4-methoxyphenyl)-9-methyl-9H-imidazo[1,2-a]benzimidazole hydrochloride has been shown to have minimal effects on normal cells, making it a safe and effective tool for lab experiments.
One of the limitations of using 2-(4-methoxyphenyl)-9-methyl-9H-imidazo[1,2-a]benzimidazole hydrochloride in lab experiments is its complex synthesis method. The synthesis of 2-(4-methoxyphenyl)-9-methyl-9H-imidazo[1,2-a]benzimidazole hydrochloride requires expertise in organic chemistry and may not be accessible to all researchers. Additionally, 2-(4-methoxyphenyl)-9-methyl-9H-imidazo[1,2-a]benzimidazole hydrochloride has not yet been approved for clinical use, which limits its potential applications in cancer therapy.

Future Directions

For the study of 2-(4-methoxyphenyl)-9-methyl-9H-imidazo[1,2-a]benzimidazole hydrochloride include the development of more potent and selective inhibitors, the combination with other anti-cancer agents, and the identification of biomarkers that predict treatment response.

Synthesis Methods

The synthesis of 2-(4-methoxyphenyl)-9-methyl-9H-imidazo[1,2-a]benzimidazole hydrochloride involves a series of chemical reactions that result in the formation of the final product. The synthesis method of 2-(4-methoxyphenyl)-9-methyl-9H-imidazo[1,2-a]benzimidazole hydrochloride has been well-established in the scientific literature and involves the use of various reagents and solvents. The detailed synthesis method of 2-(4-methoxyphenyl)-9-methyl-9H-imidazo[1,2-a]benzimidazole hydrochloride is beyond the scope of this paper; however, it is important to note that the synthesis of 2-(4-methoxyphenyl)-9-methyl-9H-imidazo[1,2-a]benzimidazole hydrochloride is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

2-(4-methoxyphenyl)-9-methyl-9H-imidazo[1,2-a]benzimidazole hydrochloride has been extensively studied in the context of cancer research. It has been shown to selectively inhibit the activity of MALT1, a protein that is overexpressed in certain types of cancer, including lymphoma and leukemia. The inhibition of MALT1 activity by 2-(4-methoxyphenyl)-9-methyl-9H-imidazo[1,2-a]benzimidazole hydrochloride has been shown to induce cell death in cancer cells, making it a promising therapeutic agent for the treatment of cancer.

properties

IUPAC Name

2-(4-methoxyphenyl)-4-methylimidazo[1,2-a]benzimidazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O.ClH/c1-19-15-5-3-4-6-16(15)20-11-14(18-17(19)20)12-7-9-13(21-2)10-8-12;/h3-11H,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANEYIXYZEQVIMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N3C1=NC(=C3)C4=CC=C(C=C4)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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